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Introduction

B7-H3, also known as CD276, is a type | transmembrane protein and a member of the
B7/CD28 superfamily of immune checkpoint molecules.[1] While its expression in normal
tissues is limited, B7-H3 is highly overexpressed in a wide range of human solid cancers, often
correlating with poor prognosis and clinical outcome.[2][3] B7-H3 plays a complex role in
immune regulation, with evidence supporting both co-stimulatory and co-inhibitory functions in
T cell responses.[2][4] Beyond its immunological functions, B7-H3 is implicated in promoting
tumor progression through non-immunological mechanisms, including enhancing proliferation,
migration, invasion, and resistance to therapy by modulating key signaling pathways like
PI3K/Akt and JAK/STAT.

The generation of B7-H3 knockout (KO) mouse models is a critical tool for elucidating its
precise biological functions in vivo and for the preclinical evaluation of B7-H3-targeted
therapies. These models allow researchers to study the impact of B7-H3 deficiency on tumor
Immunity, cancer progression, and autoimmune responses. This document provides detailed
protocols for the generation and validation of B7-H3 knockout mice using CRISPR/Cas9
technology, along with an overview of relevant signaling pathways and expected experimental
outcomes.

B7-H3 Signaling Pathways
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B7-H3 influences cancer cell behavior by modulating several intracellular signaling pathways.
These interactions contribute to tumor growth, metastasis, and therapeutic resistance.

o JAK/STAT Pathway: B7-H3 can activate the JAK2/STAT3 signaling cascade. This activation
promotes the expression of downstream targets like Slug, leading to an epithelial-to-
mesenchymal transition (EMT), and Survivin, which confers resistance to apoptosis. This
pathway also regulates the expression of matrix metalloproteinases (MMPs), enhancing
cancer cell invasion.

e PI3K/AKT/mTOR Pathway: B7-H3 expression can activate the PISBK/AKT/mTOR pathway, a
central regulator of cell growth, proliferation, and survival. This modulation can also affect
cancer cell metabolism, for instance by increasing glycolytic capacity.

* NF-kB Pathway: B7-H3 has been shown to inhibit the expression of major transcriptional
factors, including NF-kB, which can suppress T-cell activation and function.
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Simplified B7-H3 signaling pathways in cancer cells.

Generation of B7-H3 Knockout Mouse Models:
Workflow

The most prevalent method for generating knockout mouse models is the CRISPR/Cas9
system, which allows for precise and efficient gene editing. The general workflow involves
designing guide RNAs (gRNASs) that target a critical exon of the B7-H3 (Cd276) gene,
delivering the Cas9 nuclease and gRNAs into mouse zygotes, and implanting the edited
embryos into surrogate mothers.
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Workflow for generating B7-H3 KO mice via CRISPR/Cas9.
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Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Generation of B7-H3
KO Mice

This protocol outlines the key steps for generating B7-H3 knockout mice using CRISPR/Cas9
technology.

1. Guide RNA (gRNA) Design and Synthesis:

» Objective: Design gRNAs to target a critical early exon of the mouse Cd276 gene (e.g., exon
2 or 3) to induce a frameshift mutation leading to a premature stop codon.

e Procedure:

o Obtain the genomic sequence of the mouse Cd276 gene from a database (e.g., NCBI,
Ensembl).

o Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-
nucleotide gRNA sequences preceding a Protospacer Adjacent Motif (PAM) sequence (5'-
NGG-3)).

o Select 2-3 gRNAs with high on-target scores and low off-target scores. Targeting multiple
sites simultaneously can increase knockout efficiency.

o Synthesize the selected gRNAs using a commercially available in vitro transcription kit or
order synthetic gRNAs.

2. Preparation of Cas9 and Microinjection Mix:

o Objective: Prepare a microinjection-ready solution containing Cas9 nuclease and the
designed gRNAs.

o Materials:

o Cas9 mRNA or Cas9 protein (nuclease-grade)
o Synthesized gRNAs
o Microinjection buffer (e.g., TE buffer, pH 7.5)

e Procedure:
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o Dilute Cas9 protein (e.g., to 100 ng/uL) and gRNAs (e.g., to 50 ng/uL each) in
microinjection buffer.

o Mix the components to achieve final concentrations suitable for microinjection (e.g., 50 ng/
pL Cas9 and 25 ng/uL for each gRNA).

o Centrifuge the mix to pellet any debris and keep on ice until use.

3. Zygote Microinjection and Embryo Transfer:

o Objective: Deliver the CRISPR/Cas9 components into the cytoplasm of fertilized mouse eggs
(zygotes).

e Procedure:

o Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain) after mating.

o Under a microscope, use a fine glass needle to inject the CRISPR/Cas9 mix into the
cytoplasm of each zygote.

o Culture the injected zygotes overnight to the two-cell stage.

o Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate
female mice.

4. Screening of Founder (FO) Mice:
o Objective: Identify founder mice carrying the desired genetic modification.
e Procedure:

o After birth (approx. 19-21 days post-transfer), collect tail biopsies from the FO pups at ~10-
14 days of age.

o Extract genomic DNA from the biopsies.

o Perform PCR using primers flanking the targeted region of the Cd276 gene.

o Analyze the PCR products by Sanger sequencing to identify insertions, deletions (indels),
or other mutations at the target site. Pups with confirmed mutations are considered
founders.

5. Establishment of the B7-H3 KO Line:
o Objective: Breed founder mice to establish a stable, homozygous knockout mouse line.

e Procedure:
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o Breed the identified FO founder mice with wild-type mice to produce the F1 generation.

o Genotype the F1 offspring to confirm germline transmission of the mutation.

o Intercross heterozygous (+/-) F1 mice to generate homozygous (-/-) knockout mice in the
F2 generation.

Protocol 2: Validation of B7-H3 Knockout

Comprehensive validation is essential to confirm the successful knockout at the DNA, mRNA,
and protein levels.

1. Genotyping by PCR:

o Principle: Differentiates between wild-type (+/+), heterozygous (+/-), and homozygous (-/-)

genotypes using PCR.
e Procedure:

o Design a three-primer PCR strategy: a forward primer upstream of the mutation, a reverse
primer specific to the wild-type sequence, and a second reverse primer that only binds if a
specific large deletion or insertion is present (or use primers that yield different product
sizes for WT and KO alleles).

o Perform PCR on genomic DNA from tail biopsies.

o Analyze the resulting PCR products on an agarose gel. The banding pattern will
distinguish the different genotypes.

2. mRNA Expression Analysis by RT-gPCR:
e Principle: Quantifies Cd276 mRNA levels to confirm transcriptional disruption.

e Procedure:

o Isolate total RNA from relevant tissues (e.g., spleen, tumor tissue) of wild-type and B7-H3
KO mice.

o Synthesize cDNA using a reverse transcription Kit.

o Perform quantitative PCR (gPCR) using primers specific for mouse Cd276 and a
housekeeping gene (e.g., Actb, Gapdh) for normalization.

o Confirm the absence or significant reduction of Cd276 mRNA in KO mice compared to
wild-type controls.
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3. Protein Expression Analysis by Western Blot:
e Principle: Detects the presence or absence of B7-H3 protein.
e Procedure:

o Prepare protein lysates from tissues or cells of interest.

o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Probe the membrane with a validated primary antibody against mouse B7-H3.

o Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to
visualize the protein bands.

o Confirm the absence of the B7-H3 protein band (~50-60 kDa) in samples from KO mice. A
loading control (e.g., B-actin, GAPDH) should be used to ensure equal protein loading.

4. Protein Expression Analysis by Flow Cytometry:

e Principle: Confirms the absence of B7-H3 protein on the cell surface of immune cells or

tumor cells.

e Procedure:

[¢]

Prepare single-cell suspensions from tissues (e.g., splenocytes, tumor-infiltrating
lymphocytes).

Stain the cells with a fluorescently-conjugated anti-mouse B7-H3 antibody.

Include an isotype control antibody to account for non-specific binding.

Analyze the stained cells using a flow cytometer. Confirm the absence of a positive signal
for B7-H3 on cells from KO mice compared to a clear positive signal from wild-type mice.

[¢]

[¢]

[¢]

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on published studies

using B7-H3 knockout models.

Table 1: Effects of B7-H3 Knockout on Tumor Growth and Metastasis
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Parameter CelllModel Type

Effect of B7-H3
Knockout/Downreg Reference

ulation

Rhabdomyosarcoma
(M3-9-M)

Tumor Growth

Significant delay in
tumor growth

compared to wild-

type.

Prostate Cancer (RM-
1)

Tumor Growth

B7-H3 overexpression
significantly
accelerated xenograft

growth.

Melanoma, Breast

Reduced adhesion to

Cell Adhesion fibronectin by up to
Cancer
50%.
o Melanoma, Breast Reduced migration by
Cell Migration
Cancer more than 70%.
_ Melanoma, Breast Reduced invasion by
Cell Invasion

Cancer

more than 70%.

Table 2: Immunological Consequences of B7-H3 Knockout in the Tumor Microenvironment
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Change in B7-H3
Reference

Cell Population Model

KO Tumors
CD4+ T Cells Tsc2-deficient tumors ~2-fold increase
CD8+ T Cells Tsc2-deficient tumors ~3-fold increase

Myeloid-Derived

Suppressor Cells Tsc2-deficient tumors

~80% decrease in

PMN-MDSCs
(MDSCs)
B7-H3 overexpression
Prostate Cancer (RM-  led to higher
MDSCs

1)

accumulation of
MDSCs.

) ) In vitro (human T
T Cell Proliferation
cells)

B7-H3-1g fusion
protein increased
CD4+ and CD8+ T

cell proliferation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

[pmc.ncbi.nlm.nih.gov]

3. aacrjournals.org [aacrjournals.org]

4. pnas.org [pnas.org]

1. B7-H3 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]

2. Molecular Pathways: Targeting B7-H3 (CD276) for Human Cancer Immunotherapy - PMC

To cite this document: BenchChem. [Application Notes & Protocols: Generation of B7-H3

Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10752614#generation-of-b7-h3-knockout-mouse-

models]

© 2025 BenchChem. All rights reserved.

10/11 Tech Support


https://www.benchchem.com/product/b10752614?utm_src=pdf-custom-synthesis
https://immune-checkpoint.creative-biolabs.com/b7-h3-pathway.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4947428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4947428/
https://aacrjournals.org/cancerres/article/81/13_Supplement/494/669240/Abstract-494-Novel-human-B7-H3-knock-in-mice
https://www.pnas.org/doi/10.1073/pnas.0805458105
https://www.benchchem.com/product/b10752614#generation-of-b7-h3-knockout-mouse-models
https://www.benchchem.com/product/b10752614#generation-of-b7-h3-knockout-mouse-models
https://www.benchchem.com/product/b10752614#generation-of-b7-h3-knockout-mouse-models
https://www.benchchem.com/product/b10752614#generation-of-b7-h3-knockout-mouse-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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